2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline
Overview
Description
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoxaline moiety attached to an indole ring, which is further substituted with a methoxy and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation and Methylation: The indole ring is then methoxylated and methylated using appropriate reagents such as methyl iodide and sodium methoxide.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal.
Coupling Reaction: Finally, the indole and quinoxaline moieties are coupled together using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline derivatives with oxidized indole moiety.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted quinoxaline-indole derivatives.
Scientific Research Applications
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its interaction with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- N-Des (4-chlorobenzoyl)indomethacin
Uniqueness
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline is unique due to its specific substitution pattern and the presence of both indole and quinoxaline moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-18(13-9-12(22-2)7-8-14(13)20-11)17-10-19-15-5-3-4-6-16(15)21-17/h3-10,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIIGWIIZMNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=NC4=CC=CC=C4N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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